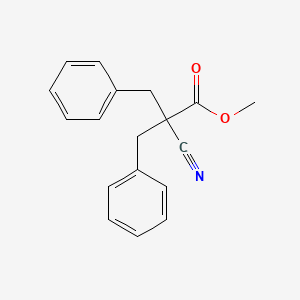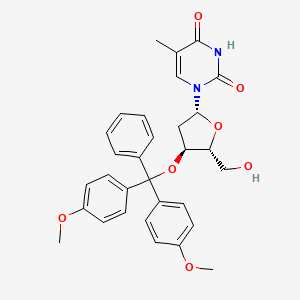
2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol
Descripción general
Descripción
2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicine, agriculture, and material science. This compound is also known as 2-methyl-2-pyrrolidinyl-1-propanol and has a molecular formula of C8H15NO.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
- Metal Coordination Clusters : A study described the synthesis and characterization of a nonanuclear Ni(II) cluster from a pyridyl-alcohol ligand, highlighting its unusual structure and potential for exploring magnetic and catalytic properties (Massard, Rogez, & Braunstein, 2014).
Novel Routes to Pyrroles
- Furan and Pyrrole Synthesis : Research on 2-(Acylmethylene)propanediol diacetates demonstrated a novel route to 1,2,4-trisubstituted pyrroles, offering insights into synthetic chemistry and material science applications (Friedrich, Wächtler, & Meijere, 2002).
Aggregation and Solvation Studies
- Molecular Aggregation : A study on pyridine–propan-2-ol solutions provided insights into hydrogen-bonded aggregates' behavior, contributing to understanding molecular interactions in solutions (Tukhvatullin et al., 2010).
Catalysis and Polymerization
- Catalytic and Polymer Properties : Research on Palladium(II) complexes with (pyridyl)imine ligands as catalysts for methoxycarbonylation of olefins provides valuable information for catalysis and synthetic applications (Zulu et al., 2020).
Fluorescence and Material Science
- Fluorescence Properties : The synthesis and fluorescence properties of a soluble polypyrrole derivative based on a dipyrrole monomer offer potential applications in material science, particularly in developing new fluorescent materials (Zhang et al., 2014).
Propiedades
IUPAC Name |
2-methyl-2-pyrrol-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2,7-10)9-5-3-4-6-9/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIKPFDHQPUHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383229 | |
| Record name | 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol | |
CAS RN |
499771-22-1 | |
| Record name | β,β-Dimethyl-1H-pyrrole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499771-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















